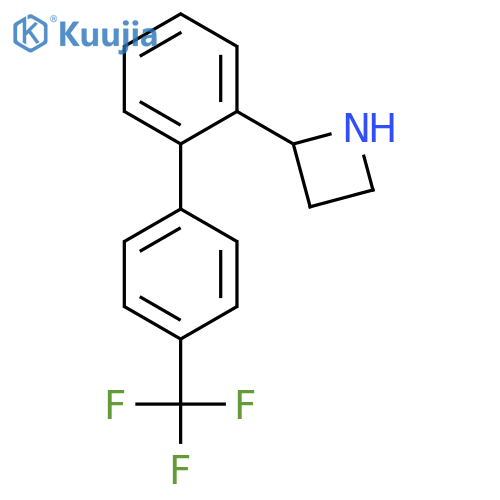

Cas no 2228739-33-9 (2-{2-4-(trifluoromethyl)phenylphenyl}azetidine)

2228739-33-9 structure

商品名:2-{2-4-(trifluoromethyl)phenylphenyl}azetidine

2-{2-4-(trifluoromethyl)phenylphenyl}azetidine 化学的及び物理的性質

名前と識別子

-

- 2-{2-4-(trifluoromethyl)phenylphenyl}azetidine

- 2-{2-[4-(trifluoromethyl)phenyl]phenyl}azetidine

- EN300-1955489

- 2228739-33-9

-

- インチ: 1S/C16H14F3N/c17-16(18,19)12-7-5-11(6-8-12)13-3-1-2-4-14(13)15-9-10-20-15/h1-8,15,20H,9-10H2

- InChIKey: GVSWEMTUVHBIIC-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(=CC=1)C1=CC=CC=C1C1CCN1)(F)F

計算された属性

- せいみつぶんしりょう: 277.10783394g/mol

- どういたいしつりょう: 277.10783394g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 12Ų

2-{2-4-(trifluoromethyl)phenylphenyl}azetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1955489-0.5g |

2-{2-[4-(trifluoromethyl)phenyl]phenyl}azetidine |

2228739-33-9 | 0.5g |

$1234.0 | 2023-09-17 | ||

| Enamine | EN300-1955489-1g |

2-{2-[4-(trifluoromethyl)phenyl]phenyl}azetidine |

2228739-33-9 | 1g |

$1286.0 | 2023-09-17 | ||

| Enamine | EN300-1955489-1.0g |

2-{2-[4-(trifluoromethyl)phenyl]phenyl}azetidine |

2228739-33-9 | 1g |

$1286.0 | 2023-06-03 | ||

| Enamine | EN300-1955489-5g |

2-{2-[4-(trifluoromethyl)phenyl]phenyl}azetidine |

2228739-33-9 | 5g |

$3728.0 | 2023-09-17 | ||

| Enamine | EN300-1955489-0.25g |

2-{2-[4-(trifluoromethyl)phenyl]phenyl}azetidine |

2228739-33-9 | 0.25g |

$1183.0 | 2023-09-17 | ||

| Enamine | EN300-1955489-0.05g |

2-{2-[4-(trifluoromethyl)phenyl]phenyl}azetidine |

2228739-33-9 | 0.05g |

$1080.0 | 2023-09-17 | ||

| Enamine | EN300-1955489-5.0g |

2-{2-[4-(trifluoromethyl)phenyl]phenyl}azetidine |

2228739-33-9 | 5g |

$3728.0 | 2023-06-03 | ||

| Enamine | EN300-1955489-2.5g |

2-{2-[4-(trifluoromethyl)phenyl]phenyl}azetidine |

2228739-33-9 | 2.5g |

$2520.0 | 2023-09-17 | ||

| Enamine | EN300-1955489-10.0g |

2-{2-[4-(trifluoromethyl)phenyl]phenyl}azetidine |

2228739-33-9 | 10g |

$5528.0 | 2023-06-03 | ||

| Enamine | EN300-1955489-0.1g |

2-{2-[4-(trifluoromethyl)phenyl]phenyl}azetidine |

2228739-33-9 | 0.1g |

$1131.0 | 2023-09-17 |

2-{2-4-(trifluoromethyl)phenylphenyl}azetidine 関連文献

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

2228739-33-9 (2-{2-4-(trifluoromethyl)phenylphenyl}azetidine) 関連製品

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量